Pentadecane-2,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadecane-2,7-diol is an organic compound with the molecular formula C15H32O2. It is a type of diol, meaning it contains two hydroxyl (-OH) groups. This compound is part of the alkane family, specifically a long-chain alkane with hydroxyl groups located at the 2nd and 7th carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecane-2,7-diol can be synthesized through the hydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. These reagents facilitate the addition of hydroxyl groups to the double bonds of alkenes, resulting in the formation of vicinal diols .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of alkenes followed by selective oxidation. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
Pentadecane-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
Pentadecane-2,7-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It can be used in studies involving lipid metabolism and membrane structure.
Industry: Used in the production of surfactants and lubricants
Mechanism of Action
The mechanism of action of pentadecane-2,7-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- Pentadecane-2,8-diol
- Tridecane-2,7-diol
- Tridecane-2,8-diol
Uniqueness
Pentadecane-2,7-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This positional specificity can result in different physical and chemical properties compared to its isomers .
Properties
CAS No. |
92679-00-0 |
---|---|
Molecular Formula |
C15H32O2 |
Molecular Weight |
244.41 g/mol |
IUPAC Name |
pentadecane-2,7-diol |
InChI |
InChI=1S/C15H32O2/c1-3-4-5-6-7-8-12-15(17)13-10-9-11-14(2)16/h14-17H,3-13H2,1-2H3 |
InChI Key |
VGAJZVTWZZATPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.